molecular formula C4H7NaO3S B065578 Sodium 2-methylprop-2-ene-1-sulfonate CAS No. 194810-55-4

Sodium 2-methylprop-2-ene-1-sulfonate

Cat. No. B065578
M. Wt: 158.15 g/mol
InChI Key: SZHIIIPPJJXYRY-UHFFFAOYSA-M
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Description

Sodium 2-methylprop-2-ene-1-sulfonate (MPS) is a commonly used reagent in organic synthesis. It is a sulfonic acid salt that is highly soluble in water and is often used as a mild acidic catalyst. MPS has been widely used in scientific research due to its unique properties and versatile applications.

Mechanism Of Action

Sodium 2-methylprop-2-ene-1-sulfonate acts as a mild acidic catalyst due to the presence of the sulfonic acid group. The sulfonic acid group can donate a proton, making it an effective acid catalyst. Sodium 2-methylprop-2-ene-1-sulfonate can also act as a nucleophile due to the presence of the double bond in the molecule. This makes it a versatile reagent in organic synthesis.

Biochemical And Physiological Effects

Sodium 2-methylprop-2-ene-1-sulfonate has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that Sodium 2-methylprop-2-ene-1-sulfonate can cause irritation to the eyes and skin. In addition, Sodium 2-methylprop-2-ene-1-sulfonate has been shown to be toxic to aquatic organisms.

Advantages And Limitations For Lab Experiments

Sodium 2-methylprop-2-ene-1-sulfonate has several advantages as a reagent in lab experiments. It is a cost-effective and readily available reagent that can be used in a wide range of applications. Sodium 2-methylprop-2-ene-1-sulfonate is also highly soluble in water, making it easy to handle and use in aqueous solutions.
However, there are also some limitations to using Sodium 2-methylprop-2-ene-1-sulfonate in lab experiments. Sodium 2-methylprop-2-ene-1-sulfonate can be unstable in the presence of strong acids or bases, limiting its use in certain reactions. In addition, Sodium 2-methylprop-2-ene-1-sulfonate can be difficult to handle due to its hygroscopic nature, which can cause it to absorb moisture from the air.

Future Directions

There are several future directions for the use of Sodium 2-methylprop-2-ene-1-sulfonate in scientific research. One potential application is in the development of new pharmaceuticals. Sodium 2-methylprop-2-ene-1-sulfonate has been used in the synthesis of several pharmaceuticals, and its unique properties could be used to develop new drugs.
Another potential application is in the development of new catalysts for organic synthesis. Sodium 2-methylprop-2-ene-1-sulfonate has been shown to be an effective acid catalyst, and its properties could be used to develop new catalysts for specific reactions.
Finally, Sodium 2-methylprop-2-ene-1-sulfonate could be used in the development of new materials. Its sulfonic acid group could be used to modify the properties of polymers and other materials, making them more versatile and useful in a wide range of applications.
Conclusion:
Sodium 2-methylprop-2-ene-1-sulfonate is a versatile reagent that has a wide range of applications in scientific research. Its unique properties make it a popular choice for organic synthesis, and its potential applications in the development of new pharmaceuticals, catalysts, and materials make it an exciting area of research for the future.

Scientific Research Applications

Sodium 2-methylprop-2-ene-1-sulfonate has a wide range of applications in scientific research. It is commonly used in organic synthesis as a mild acidic catalyst. Sodium 2-methylprop-2-ene-1-sulfonate is also used in the preparation of surfactants, detergents, and other industrial products. In addition, Sodium 2-methylprop-2-ene-1-sulfonate has been used in the synthesis of various pharmaceuticals and agrochemicals.

properties

IUPAC Name

sodium;2-methylprop-2-ene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3S.Na/c1-4(2)3-8(5,6)7;/h1,3H2,2H3,(H,5,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHIIIPPJJXYRY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044840
Record name Sodium 2-methylprop-2-ene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 2-Propene-1-sulfonic acid, 2-methyl-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Sodium 2-methylprop-2-ene-1-sulfonate

CAS RN

1561-92-8
Record name Methallyl sulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propene-1-sulfonic acid, 2-methyl-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 2-methylprop-2-ene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-methylprop-2-ene-1-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.856
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHALLYL SULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARA0T9ZU4A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In the first synthetic route, isobutene is reacted with chlorine to form the intermediate methallyl chloride. This compound reacts with sulfites to give the target products. For example, the reaction of methallyl chloride with sodium sulfite gives sodium methallylsulfonate and sodium chloride. Disadvantages of this synthesis are that the molar yield of target product is only 85% based on isobutene and inorganic chlorides are formed as coproducts and organic chlorine compounds are formed as by-products.
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